

molecular structure and weight of 3-(Chloromethyl)pyridine hydrochloride

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Compound of Interest

3-(Chloromethyl)pyridine
hydrochloride

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An In-depth Technical Guide to 3-(Chloromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

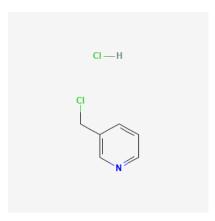
3-(Chloromethyl)pyridine hydrochloride is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its pyridine ring and reactive chloromethyl group make it a versatile building block for introducing the pyridylmethyl moiety into larger molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Properties

3-(Chloromethyl)pyridine hydrochloride is the hydrochloride salt of 3-(chloromethyl)pyridine. The presence of the hydrochloride salt enhances the compound's stability and water solubility.

Chemical Structure:





Physicochemical Data

A summary of the key quantitative data for **3-(Chloromethyl)pyridine hydrochloride** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₆ H ₆ ClN · HCl or C ₆ H ₇ Cl ₂ N	[1][2]
Molecular Weight	164.03 g/mol	[1][2]
CAS Number	6959-48-4	[1]
Appearance	White to off-white or yellow crystalline solid or powder	[2]
Melting Point	137-143 °C	[1]
IUPAC Name	3- (chloromethyl)pyridine;hydroch loride	[2]
Solubility	Soluble in water	[3]

Experimental Protocols Synthesis of 3-(Chloromethyl)pyridine Hydrochloride

A common and effective method for the synthesis of **3-(Chloromethyl)pyridine hydrochloride** involves a multi-step process starting from 3-methylpyridine (3-picoline).[4] This process is outlined below.





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Caption: Synthesis pathway of **3-(Chloromethyl)pyridine hydrochloride**.

Step 1: Oxidation of 3-Methylpyridine to 3-Picolinic Acid[4]

- In a suitable reaction flask, 3-methylpyridine is suspended in water.
- The mixture is heated to 85-90 °C.
- Potassium permanganate (KMnO₄) is added portion-wise to control the exothermic reaction. The molar ratio of 3-methylpyridine to potassium permanganate is approximately 1:2.1-2.3.
- The reaction mixture is stirred at this temperature for about 30 minutes.
- After the reaction is complete, the mixture is cooled, and the pH is adjusted to acidic with hydrochloric acid.
- The precipitated 3-picolinic acid is collected by filtration.

Step 2: Esterification to Methyl Pyridine-3-carboxylate[4]

- The obtained 3-picolinic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid). The molar ratio of 3-picolinic acid to methanol is approximately 1:1.3.
- The reaction mixture is heated to drive the esterification to completion.
- The resulting methyl pyridine-3-carboxylate is isolated after an appropriate workup procedure.



Step 3: Reduction to 3-Pyridinemethanol[4]

- Methyl pyridine-3-carboxylate is reduced to 3-pyridinemethanol.
- Common reducing agents for this transformation include sodium borohydride or lithium aluminum hydride. The choice of reducing agent and solvent system will depend on the scale and desired reaction conditions.

Step 4: Chlorination to **3-(Chloromethyl)pyridine Hydrochloride**[4]

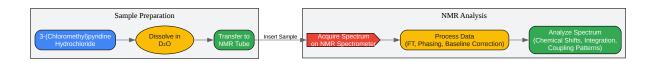
- 3-Pyridinemethanol is reacted with thionyl chloride (SOCl₂) to form the target product. The molar ratio of 3-pyridinemethanol to thionyl chloride is approximately 1:1.1-1.3.
- The reaction is typically carried out in an inert solvent.
- The product, **3-(chloromethyl)pyridine hydrochloride**, precipitates from the reaction mixture and can be isolated by filtration.

Purification

The crude **3-(Chloromethyl)pyridine hydrochloride** can be purified by recrystallization from a suitable solvent system, such as ethanol-ether, to yield a product of high purity.

Spectroscopic Characterization ¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information for the structural confirmation of **3- (Chloromethyl)pyridine hydrochloride**. The spectrum is typically run in a deuterated solvent such as D₂O.





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